4-Oxo-isotretinoin

Pharmacokinetics Metabolism Exposure

4-Oxo-isotretinoin is the principal pharmacologically active metabolite of isotretinoin, achieving ~3.4× higher systemic exposure than the parent drug at steady state with a 24–38 h elimination half-life. It is equipotent or superior to isotretinoin in neuroblastoma differentiation models and a single dose reliably induces teratogenicity in DART studies—unlike the parent which requires multiple doses. Substituting isotretinoin or other retinoids is scientifically invalid. Procure this specific metabolite for accurate LC-MS/MS bioanalytical calibration, pharmacokinetic modeling, and target-engagement assays requiring the authentic pharmacophore.

Molecular Formula C20H26O3
Molecular Weight 314.4 g/mol
Cat. No. B12441823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Oxo-isotretinoin
Molecular FormulaC20H26O3
Molecular Weight314.4 g/mol
Structural Identifiers
SMILESCC1=C(C(CCC1=O)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C
InChIInChI=1S/C20H26O3/c1-14(7-6-8-15(2)13-19(22)23)9-10-17-16(3)18(21)11-12-20(17,4)5/h6-10,13H,11-12H2,1-5H3,(H,22,23)/b8-6+,10-9?,14-7?,15-13?
InChIKeyGGCUJPCCTQNTJF-IPLAXSRNSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Oxo-isotretinoin: Definitive Procurement Guide for the Major Active Metabolite of Isotretinoin


4-Oxo-isotretinoin (4-oxo-13-cis-retinoic acid) is the principal, pharmacologically active metabolite of the retinoid drug isotretinoin (13-cis-retinoic acid) [1]. Following oral administration of isotretinoin, 4-oxo-isotretinoin is formed via irreversible oxidation, primarily by cytochrome P450 isoforms, and is the major circulating metabolite in human plasma, with its exposure at steady-state being approximately 3.4 times higher than that of the parent drug [2]. As a retinoid, it possesses intrinsic biological activity and has been shown to be equipotent or more potent than its parent in specific in vitro and in vivo models [3][4]. This guide provides the quantitative, comparative evidence required for scientific and procurement decisions involving this specific molecular entity.

Why 4-Oxo-isotretinoin Cannot Be Replaced by Its Parent Drug or Other Retinoids in Research and Development


Substituting 4-oxo-isotretinoin with its parent drug, isotretinoin, or other retinoids like tretinoin is not scientifically justifiable due to substantial differences in their pharmacokinetic profiles, relative potency in specific biological systems, and distinct toxicological signatures. While 4-oxo-isotretinoin is a metabolite, it is not simply a less active byproduct; it demonstrates a longer elimination half-life than the parent [1], achieves much higher systemic exposure [2], and exhibits superior potency in models of neuroblastoma differentiation and teratogenicity [3][4]. Furthermore, its unique selectivity profile for nuclear retinoic acid receptors (RARs) over retinoid X receptors (RXRs) suggests a distinct mechanism of action compared to pan-agonists [5]. Using an alternative compound would introduce significant variability and invalidate comparisons to established literature where the specific activity of this major metabolite is a critical experimental variable. The quantitative evidence below substantiates why this specific molecule is the required reagent for targeted investigations.

4-Oxo-isotretinoin: Head-to-Head Quantitative Evidence for Scientific Selection


Systemic Exposure Advantage: 4-Oxo-isotretinoin Steady-State Levels Exceed Parent Drug by 3.4-Fold

In adult cystic acne patients receiving multiple oral doses of isotretinoin, the steady-state exposure to its major metabolite, 4-oxo-isotretinoin, was approximately 3.4 times higher than that of the parent drug, isotretinoin [1]. This differential accumulation establishes the metabolite as the predominant circulating retinoid species during isotretinoin therapy, a factor of critical importance for any in vitro or in vivo study aiming to replicate clinical exposure conditions.

Pharmacokinetics Metabolism Exposure

Prolonged Half-Life: 4-Oxo-isotretinoin Demonstrates Slower Elimination Than Parent Drug

4-Oxo-isotretinoin exhibits a longer elimination half-life compared to its parent, isotretinoin. In a study of healthy adults, the mean elimination half-lives were 24 ± 5.3 hours for 4-oxo-isotretinoin and 21 ± 8.2 hours for isotretinoin [1]. A separate study reported an even greater disparity, with a half-life of 38 hours for the metabolite versus 18 hours for the parent drug [2]. This slower clearance profile results in the metabolite's sustained presence and greater accumulation over time.

Pharmacokinetics Elimination Half-Life Metabolism

Anti-Tumor Activity: 4-Oxo-isotretinoin is Equi-Effective to Parent Drug in Neuroblastoma

Contrary to earlier assumptions that it was an inactive metabolite, 4-oxo-13-cis-retinoic acid (4-oxo-isotretinoin) demonstrated anti-tumor activity equal to that of its parent drug, 13-cis-retinoic acid (isotretinoin), in human neuroblastoma cell lines [1]. The two compounds were equi-effective at inducing neurite outgrowth, inhibiting proliferation, and decreasing MYCN oncogene expression, confirming the metabolite's direct and potent role in this therapeutic context.

Neuroblastoma Differentiation Therapy Oncology

Potent Teratogenicity: 4-Oxo-isotretinoin is a Direct and More Potent Teratogen in Murine Models

In a direct comparative study in pregnant ICR mice, 4-oxo-isotretinoin (4-oxo-IT) was identified as a direct and potent teratogen, whereas the parent drug, isotretinoin (IT), was not teratogenic at equivalent single-dose levels [1]. A single dose of 100 mg/kg of 4-oxo-IT produced limb reduction defects and cleft palate in 39% and 27% of surviving fetuses, respectively, while IT produced no defects. This finding implicates the metabolite as a primary driver of the developmental toxicity associated with retinoid therapy.

Teratogenicity Developmental Toxicology Embryotoxicity

In Vitro Cytotoxicity: 4-Oxo-isotretinoin is More Potent Than Parent Drug in Neural Crest Cells

In a study on isolated chick neural crest cells (NCCs), 4-oxo-isotretinoin (OIR) demonstrated greater cytotoxic potency than its parent drug, isotretinoin (IR) [1]. Both compounds depressed cell viability and triggered the generation of radical oxygen species (ROS), but OIR was consistently more potent in both measures of toxicity. This indicates a distinct, and more severe, direct cellular effect of the metabolite.

Cytotoxicity Neural Crest Cells Oxidative Stress

Nuclear Receptor Selectivity: 4-Oxo-isotretinoin Activates RARs but Not RXRs

4-Oxo-isotretinoin exhibits a selective mechanism of action by activating retinoic acid receptors (RARs) while demonstrating no activation of retinoid X receptors (RXRs) . This selectivity profile contrasts with other retinoids that may act as pan-agonists for both receptor families, providing a more targeted tool for probing RAR-specific signaling pathways.

Nuclear Receptor RAR RXR Mechanism of Action

Procurement-Driven Application Scenarios for 4-Oxo-isotretinoin Based on Differential Evidence


Pharmacokinetic and Drug Metabolism Studies Requiring the Major Circulating Species

For researchers developing bioanalytical methods or studying the disposition of isotretinoin, 4-oxo-isotretinoin is the essential analyte. Its systemic exposure is approximately 3.4 times higher than the parent drug at steady-state [1], making it the predominant species to monitor. Furthermore, its longer half-life of 24-38 hours [2][3] dictates the washout period in clinical and preclinical studies. Procuring this specific metabolite is necessary for accurate pharmacokinetic modeling and for preparing calibration standards in LC-MS/MS assays.

Neuroblastoma Research Focused on Differentiation Therapy Mechanisms

In the field of neuroblastoma, where isotretinoin is used as a differentiation agent, 4-oxo-isotretinoin is not an inactive byproduct but a key active species. It has been shown to be equi-effective to isotretinoin in inhibiting proliferation and down-regulating the MYCN oncogene in neuroblastoma cell lines [4]. Investigators studying retinoid mechanisms in this cancer, or screening for resistance, must include this metabolite in their assays to faithfully replicate the in vivo pharmacophore and understand the full spectrum of anti-tumor activity.

Developmental and Reproductive Toxicology (DART) Investigations

For DART studies, 4-oxo-isotretinoin is the preferred compound for inducing and investigating retinoid embryopathy. Unlike its parent, which requires multiple doses to be teratogenic in mice, a single dose of 4-oxo-isotretinoin reliably produces a high incidence of limb and craniofacial defects [5]. This allows for more precisely timed exposure studies and clearer dissection of the molecular pathways leading to malformation. Its use is critical for screening potential protective agents or understanding the specific teratogenic mechanisms attributable to this primary metabolite.

In Vitro Toxicology and Oxidative Stress Pathway Analysis

When modeling retinoid-induced cellular toxicity or oxidative stress, 4-oxo-isotretinoin is a more sensitive and potent tool than isotretinoin. It has demonstrated greater efficacy in depressing cell viability and generating radical oxygen species in neural crest cell cultures [6]. For researchers investigating the cytoprotective effects of antioxidants or the role of oxidative damage in retinoid side effects, the metabolite provides a stronger and more consistent signal, enabling clearer interpretation of experimental results.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Oxo-isotretinoin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.